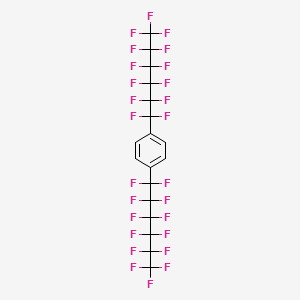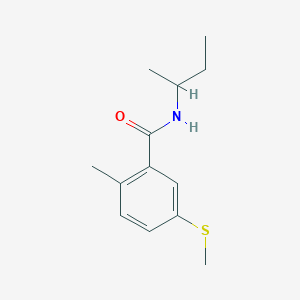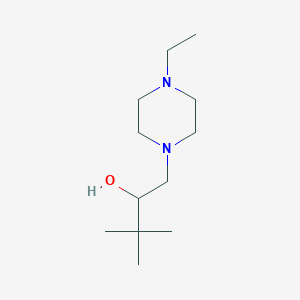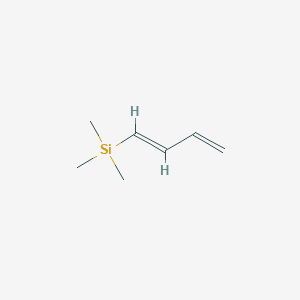
1,4-Bis(perfluorohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(perfluorohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two perfluorohexyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(perfluorohexyl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-diiodobenzene with perfluorohexyl iodide in the presence of copper powder and 2,2’-bipyridine as a catalyst. The reaction is typically carried out in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere of argon. The reaction mixture is heated to 70°C for 72 hours, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(perfluorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation of the perfluorohexyl groups can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products Formed
Nitration: Formation of nitro-1,4-bis(perfluorohexyl)benzene.
Halogenation: Formation of halogenated derivatives like chloro-1,4-bis(perfluorohexyl)benzene.
Oxidation: Formation of perfluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
1,4-Bis(perfluorohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, such as fluorinated polymers and liquid crystals.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(perfluorohexyl)benzene is primarily related to its hydrophobic and chemically inert nature. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes. In industrial applications, its chemical stability and hydrophobicity make it an effective component in coatings and lubricants, providing resistance to chemical degradation and reducing friction.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of perfluorohexyl groups.
Perfluorohexyloctane: A semifluorinated alkane with similar hydrophobic properties.
Uniqueness
1,4-Bis(perfluorohexyl)benzene is unique due to the presence of long perfluorohexyl chains, which impart higher hydrophobicity and thermal stability compared to compounds with shorter fluorinated groups. This makes it particularly valuable in applications requiring extreme chemical resistance and low surface energy.
Propiedades
Fórmula molecular |
C18H4F26 |
|---|---|
Peso molecular |
714.2 g/mol |
Nombre IUPAC |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C18H4F26/c19-7(20,9(23,24)11(27,28)13(31,32)15(35,36)17(39,40)41)5-1-2-6(4-3-5)8(21,22)10(25,26)12(29,30)14(33,34)16(37,38)18(42,43)44/h1-4H |
Clave InChI |
NEPMGWKMTJULCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)

![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
